1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a complex molecular structure. It is characterized by the presence of a difluorobenzoyl group, a fluorenyl group, and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorobenzoyl Group: This step might involve acylation reactions using 3,4-difluorobenzoyl chloride.
Attachment of the Fluorenyl Group: This could be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the transformation of functional groups within the molecule.
Reduction: Reduction reactions could be used to modify the azetidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Pathways Involved: Specific biochemical pathways that the compound influences.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide: can be compared with other azetidine derivatives or compounds containing difluorobenzoyl and fluorenyl groups.
Differences: Unique structural features, reactivity, and biological activity.
Highlighting Uniqueness
Structural Uniqueness: The combination of the difluorobenzoyl, fluorenyl, and azetidine moieties.
Reactivity: Specific reactions it undergoes compared to similar compounds.
Biological Activity: Any unique biological effects or applications.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c25-21-8-5-15(11-22(21)26)24(30)28-12-17(13-28)23(29)27-18-6-7-20-16(10-18)9-14-3-1-2-4-19(14)20/h1-8,10-11,17H,9,12-13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFQTQLPKZSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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